REACTION_SMILES
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[CH2:18]([Cl:19])[Cl:20].[Cl:2][CH2:3][CH2:4][NH2:5].[ClH:1].[Na+:7].[OH-:6].[c:8]1([O:14][C:15](=[O:16])[Cl:17])[cH:9][cH:10][cH:11][cH:12][cH:13]1>>[Cl:2][CH2:3][CH2:4][NH:5][C:15]([O:14][c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Oc1ccccc1
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Name
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Type
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product
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Smiles
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O=C(NCCCl)Oc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |